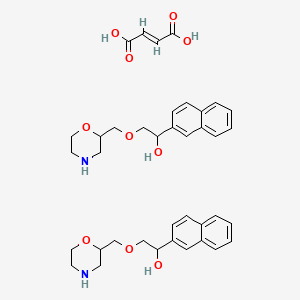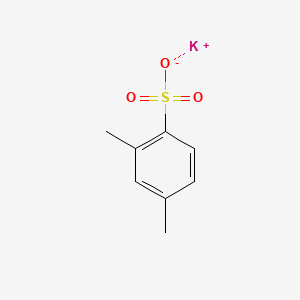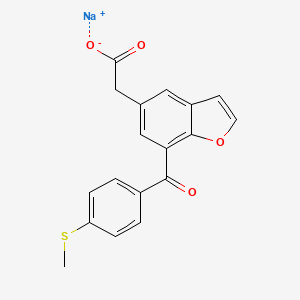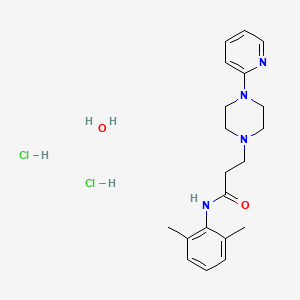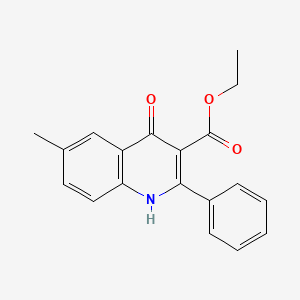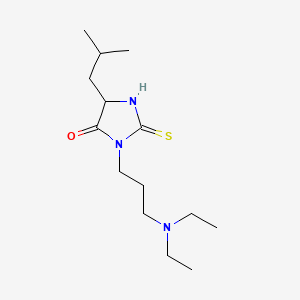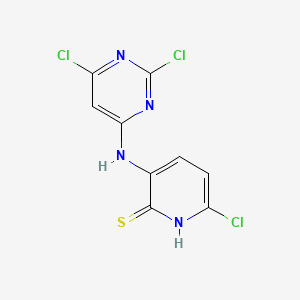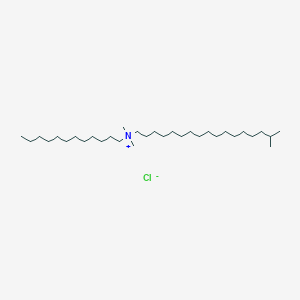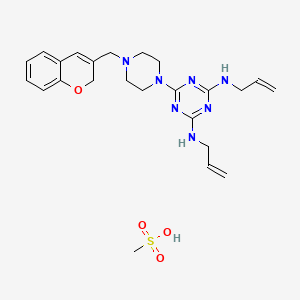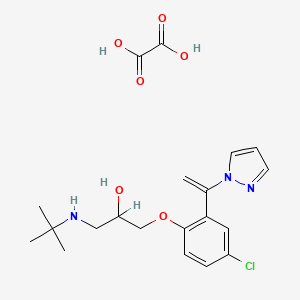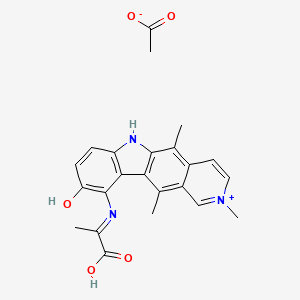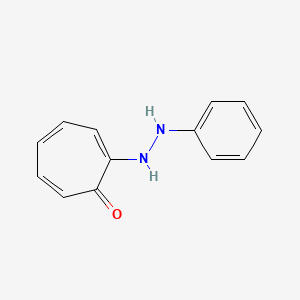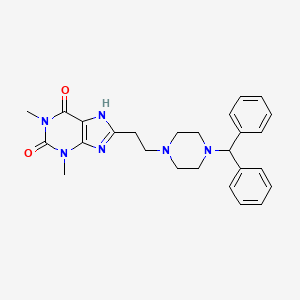
Hydantoin, 3-(4-chloro-3-methoxyphenyl)-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantoin, 3-(4-chloro-3-methoxyphenyl)-5,5-dimethyl- is a chemical compound that belongs to the hydantoin family. Hydantoins are heterocyclic organic compounds that contain a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a 4-chloro-3-methoxyphenyl group and two methyl groups attached to the hydantoin ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(4-chloro-3-methoxyphenyl)-5,5-dimethyl- typically involves the reaction of 4-chloro-3-methoxyphenylboronic acid with a suitable hydantoin precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Hydantoin, 3-(4-chloro-3-methoxyphenyl)-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydantoins with various functional groups.
Aplicaciones Científicas De Investigación
Hydantoin, 3-(4-chloro-3-methoxyphenyl)-5,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydantoin, 3-(4-chloro-3-methoxyphenyl)-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methoxyaniline: Similar in structure but lacks the hydantoin ring.
4-Chloro-3-methoxyphenylboronic acid: Contains the same phenyl group but differs in functional groups.
1-(3-Chloro-4-methoxyphenyl)ethanone: Similar aromatic structure but different functional groups.
Uniqueness
Hydantoin, 3-(4-chloro-3-methoxyphenyl)-5,5-dimethyl- is unique due to its hydantoin ring structure combined with the 4-chloro-3-methoxyphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Número CAS |
92668-54-7 |
|---|---|
Fórmula molecular |
C12H13ClN2O3 |
Peso molecular |
268.69 g/mol |
Nombre IUPAC |
3-(4-chloro-3-methoxyphenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H13ClN2O3/c1-12(2)10(16)15(11(17)14-12)7-4-5-8(13)9(6-7)18-3/h4-6H,1-3H3,(H,14,17) |
Clave InChI |
XGZPOKBDYDVGBS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


